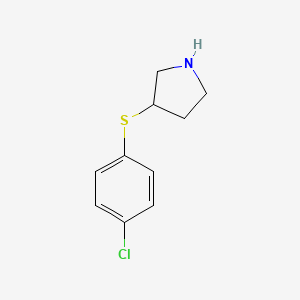
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylthio groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its biological activity and versatility in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE typically involves the reaction of pyrrolidine with 4-chlorothiophenol under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the thiophenol, followed by nucleophilic substitution on the pyrrolidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as recrystallization or chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural features.
Wirkmechanismus
The mechanism of action of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, lacking the chlorophenylthio group.
4-Chlorothiophenol: The precursor used in the synthesis of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE.
Sulfoxides and Sulfones: Oxidized derivatives of this compound.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the chlorophenylthio group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12ClNS |
|---|---|
Molekulargewicht |
213.73 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H12ClNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
InChI-Schlüssel |
CZIVEYOBQCTLEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















